molecular formula C18H19Cl2N5O2S B2894477 1-((3,4-Dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide CAS No. 869344-62-7

1-((3,4-Dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide

Cat. No. B2894477
CAS RN: 869344-62-7
M. Wt: 440.34
InChI Key: GETSRZKHRRBARB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with potential biological activity . It contains a thiazolo[3,2-b][1,2,4]triazole ring, which is a type of heterocyclic compound . The molecule also includes a piperidine ring, which is a common motif in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a thiazolo[3,2-b][1,2,4]triazole ring, a piperidine ring, and a carboxamide group . The presence of these groups could potentially influence the compound’s reactivity and biological activity.

Scientific Research Applications

Antimicrobial Activities

A significant portion of research on compounds related to 1-((3,4-Dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide focuses on their antimicrobial properties. Novel derivatives of 1,2,4-triazole, a closely related structure, have been synthesized and evaluated for their antimicrobial efficacy. These compounds exhibit good to moderate activities against various test microorganisms, indicating their potential application in developing new antimicrobial agents. The synthesis approach involves modifying the core triazole structure to enhance its interaction with microbial targets, providing a valuable template for future antimicrobial drug development (Bektaş et al., 2007; Patil et al., 2021).

Antitumor and Antifungal Activities

Research extends into exploring the antitumor and antifungal potentials of compounds with a similar backbone to 1-((3,4-Dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide. The synthesis of novel compounds featuring the core structural motifs has been undertaken, with a focus on assessing their biological activities against cancer cells and fungal strains. This line of investigation underscores the versatility of the triazole and related frameworks in addressing a broad spectrum of biological challenges, highlighting their importance in the search for new therapeutic agents (Riyadh, 2011; Abu‐Hashem et al., 2020).

Molecular Docking and Pharmacological Evaluation

The compound and its analogs are also subjects of molecular docking studies to assess their binding affinities towards various biological targets, providing insights into their potential pharmacological applications. Such studies are crucial for understanding the mechanism of action at the molecular level, aiding in the rational design of more potent and selective agents. This research avenue is particularly promising for identifying new leads in drug discovery processes, emphasizing the compound's relevance in medicinal chemistry and pharmacology (Shim et al., 2002).

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, exploration of its potential biological activities, and assessment of its safety profile .

properties

IUPAC Name

1-[(3,4-dichlorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N5O2S/c1-9-22-18-25(23-9)17(27)15(28-18)14(11-2-3-12(19)13(20)8-11)24-6-4-10(5-7-24)16(21)26/h2-3,8,10,14,27H,4-7H2,1H3,(H2,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETSRZKHRRBARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)Cl)Cl)N4CCC(CC4)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3,4-Dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide

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